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4-Hydroxybutyl acrylate - 51309-28-5

4-Hydroxybutyl acrylate

Catalog Number: EVT-7935076
CAS Number: 51309-28-5
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
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Product Introduction

Overview

4-Hydroxybutyl acrylate is an important chemical compound with the molecular formula C6_{6}H10_{10}O3_{3}. It is classified as an acrylate ester, which is widely used in various applications, including coatings, adhesives, and polymers due to its reactive double bond and hydroxyl group. This compound is synthesized primarily from the esterification of acrylic acid or methyl acrylate with 1,4-butanediol.

Source and Classification

4-Hydroxybutyl acrylate is derived from the reaction of acrylic acid or methyl acrylate with 1,4-butanediol. It is categorized under the class of hydroxyalkyl acrylates, which are known for their utility in creating polymers with enhanced properties such as flexibility and adhesion. The compound is recognized for its environmentally friendly characteristics compared to other acrylates, making it a preferred choice in many formulations .

Synthesis Analysis

Methods

The synthesis of 4-hydroxybutyl acrylate can be achieved through several methods:

  1. Esterification Reaction: This involves the reaction of acrylic acid with 1,4-butanediol in the presence of a catalyst. Solid acid catalysts like Amberlyst 15 have shown higher activity compared to others, facilitating the reaction under controlled temperatures (100°C to 120°C) and varying stirring speeds .
  2. Transesterification: Another method includes transesterifying methyl acrylate with 1,4-butanediol. This process can be optimized by adjusting the reaction conditions such as temperature and catalyst concentration to enhance yield .

Technical Details

The reaction typically requires careful control of temperature and catalyst concentration. For example, using Amberlyst 15 at a concentration range of 0.0043 g/ml to 0.0171 g/ml has been effective in achieving high yields of 4-hydroxybutyl acrylate while minimizing by-products like 1,4-butanediol diacrylate .

Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxybutyl acrylate consists of a butyl chain attached to an acrylic acid moiety through an ester linkage. The presence of a hydroxyl group (–OH) contributes to its reactivity and solubility characteristics.

Data

  • Molecular Formula: C6_{6}H10_{10}O3_{3}
  • Molecular Weight: Approximately 130.15 g/mol
  • Functional Groups: Hydroxyl group and carbon-carbon double bond.
Chemical Reactions Analysis

Reactions

4-Hydroxybutyl acrylate participates in several chemical reactions:

  1. Polymerization: It can undergo free radical polymerization to form poly(4-hydroxybutyl acrylate), which exhibits desirable properties for various applications.
  2. Esterification: It can react further with other acids or alcohols to form new esters, broadening its utility in synthetic chemistry.

Technical Details

The kinetics of the esterification reactions have been studied extensively, revealing activation energies around 58.3 kJ/mol for the formation of 4-hydroxybutyl acrylate .

Mechanism of Action

The mechanism by which 4-hydroxybutyl acrylate acts involves its ability to polymerize through free radical mechanisms. Upon exposure to heat or initiators, the double bond in the acrylate can react with other monomers or itself, leading to chain growth and formation of polymers. The hydroxyl group enhances hydrogen bonding capabilities, improving adhesion properties in polymeric films.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Slightly characteristic odor
  • Density: Approximately 1.03 g/cm³

Chemical Properties

  • Boiling Point: Around 200°C
  • Solubility: Soluble in water and organic solvents like ethanol and acetone.
  • Reactivity: Sensitive to heat and light; can polymerize spontaneously if not stabilized.
Applications

4-Hydroxybutyl acrylate finds extensive use in various scientific applications:

  • Coatings: Used as a component in environmentally friendly coatings due to its low volatility and good adhesion properties.
  • Adhesives: Its reactive nature makes it suitable for formulating strong adhesives.
  • Polymer Production: Employed in synthesizing specialty polymers that require specific physical properties such as flexibility and durability .
Synthetic Methodologies and Catalytic Innovations in 4-Hydroxybutyl Acrylate Production

Esterification vs. Transesterification: Comparative Mechanistic Pathways

Industrial HBA synthesis employs two primary routes: direct esterification of acrylic acid (AA) with 1,4-butanediol (BD), and transesterification of methyl acrylate (MA) with BD. Both pathways are equilibrium-limited but differ fundamentally in byproducts, thermodynamics, and catalytic requirements.

Direct Esterification proceeds via Brønsted acid-catalyzed nucleophilic acyl substitution:AA + BD ⇌ HBA + H₂OThis route typically employs homogeneous catalysts (e.g., p-toluene sulfonic acid) or heterogeneous alternatives like Amberlyst 15. Water removal (e.g., azeotropic distillation) is critical to drive equilibrium toward HBA. Challenges include significant diacrylate byproduct (BDA) formation and catalyst corrosion, necessitating costly neutralization steps that generate waste salts [2] [9].

Transesterification involves carbonyl addition-elimination via a tetrahedral intermediate:MA + BD ⇌ HBA + MethanolCatalysts are typically Lewis acids (e.g., dialkyltin oxides like dioctyltin oxide or dibutyltin oxide), operating optimally at 80–120°C in solvents like cyclohexane. Methanol removal shifts equilibrium favorably. This route minimizes acid-related side reactions and avoids salt waste, enabling catalyst recovery and reuse [9] [10].

Table 2: Comparison of Primary Industrial Synthesis Routes for HBA

ParameterDirect EsterificationTransesterification
ReactantsAcrylic acid + 1,4-ButanediolMethyl acrylate + 1,4-Butanediol
ByproductWaterMethanol
CatalystsH₂SO₄, p-TSA, Amberlyst 15Dioctyltin oxide, Dibutyltin oxide
Reaction Temp.100–120°C80–110°C
Key ChallengeBDA formation; Acid neutralization wastePolymerization control; Solvent management
BDA YieldUp to 15% (unoptimized)<5% (optimized conditions)
Green ChemistryLower atom economy due to water formationHigher atom economy; Catalyst recyclable

Solid Acid Catalysis: Advances in Ion-Exchange Resins (e.g., Amberlyst 15)

Replacing liquid acids with heterogeneous catalysts addresses corrosion, separation, and waste issues in esterification. Amberlyst 15, a macroreticular sulfonated polystyrene resin, exhibits high acidity (≥4.7 mmol H⁺/g) and thermal stability (<120°C). Kinetic studies reveal HBA formation follows a pseudo-homogeneous model, with the reaction rate proportional to acid site concentration and reactant activities [2] [5] [8].

Yang et al. demonstrated 85% BD conversion and 92% HBA selectivity at 100°C using Amberlyst 15, outperforming homogeneous p-TSA (78% selectivity) due to reduced BDA formation. The resin’s porous structure moderates reactant diffusion, limiting consecutive reactions of HBA with AA to form BDA. Catalyst lifetime exceeds 500 hours with <10% deactivation, attributed to sulfonic group leaching or pore blockage by heavy esters [2] [8]. Fixed-bed reactors enable continuous operation, with adiabatic temperature rise managed through BD/AA feed ratios >3:1 (mol/mol) and inlet temperatures of 100°C [5].

Innovations in resin design include grafting perfluorinated sulfonic acids (e.g., Nafion/SiO₂ composites) to enhance thermal stability and introducing hydrophobic moieties to improve water tolerance. These reduce side reactions like acrylic acid dimerization, further boosting HBA selectivity to >95% [2].

Homogeneous vs. Heterogeneous Catalytic Systems: Selectivity and Yield Optimization

Catalyst selection profoundly impacts HBA selectivity, energy consumption, and downstream purification complexity.

Homogeneous Catalysts (p-TSA, H₂SO₄):

  • Advantages: High activity at low temperatures (80–100°C); Uniform catalyst distribution.
  • Disadvantages: Corrosivity requiring exotic materials (Hastelloy); Neutralization generates sulfate/toluene sulfonate wastes (0.5–1.0 kg/kg HBA); Difficult separation leading to product contamination; BDA yields up to 15% [2] [9].

Heterogeneous Catalysts (Amberlyst 15, Dialkyltin oxides):

  • Advantages: Eliminate neutralization steps; Reusable (dialkyltin oxides recoverable ≥95%); Higher selectivity (Amberlyst 15: 92%, Dialkyltin oxides: 95%); Reduced BDA formation.
  • Disadvantages: Diffusion limitations lowering apparent kinetics; Higher capital cost for fixed beds; Tin leaching in transesterification (<50 ppm) [5] [9].

Table 3: Performance Comparison of Catalytic Systems for HBA Production

Catalyst TypeReaction TypeSelectivity (%)BDA Yield (%)ReusabilityWaste Generated
p-TSA (Homogeneous)Esterification70–7812–15Not reusableSulfonate salts (High)
Amberlyst 15Esterification88–925–8>500 hours lifetimeNone
Dibutyltin OxideTransesterification92–953–5≥5 cyclesNone (low leaching)
Dioctyltin OxideTransesterification94–972–4≥10 cyclesNone (negligible leaching)

Process Economics: Heterogeneous systems reduce operating costs by 25–30% despite higher initial investment, primarily through eliminated neutralization, lower waste disposal, and catalyst reuse [2] [5].

Mitigation of Diacrylate Byproduct (BDA) Formation: Kinetic and Thermodynamic Controls

1,4-Butanediol diacrylate (BDA) formation is the primary selectivity challenge in HBA synthesis:AA + HBA ⇌ BDA + H₂OThis consecutive reaction is favored thermodynamically (equilibrium constant Keq ≈ 15 at 100°C) but kinetically constrained by higher activation energy (75 kJ/mol) compared to HBA formation (60 kJ/mol) [2] [3].

Kinetic Control Strategies:

  • Reactant Ratio: Excess BD (BD/AA >3:1 mol/mol) reduces AA activity, limiting BDA precursors [5].
  • Temperature Modulation: Lower temperatures (80–100°C) exploit the kinetic preference for monoesterification, as BDA formation rate increases faster with temperature [3].
  • Catalyst Design: Amberlyst 15’s restricted pore size impedes bulky BDA formation, while dialkyltin oxides exhibit lower activity for secondary esterification [2] [9].

Thermodynamic Control Approaches:

  • Byproduct Removal: Reactive distillation or azeotropic separation of water/methanol shifts equilibrium toward HBA, suppressing consecutive reactions [5] [9].
  • BDA Hydrolysis: In integrated processes (RSR-C), BDA is catalytically hydrolyzed back to HBA and AA using solid acids at 120°C, achieving near-100% overall HBA yield:BDA + H₂O → HBA + AAThis approach increases capital costs but enhances raw material utilization [2] [5].

Reaction Pathway Engineering: Transesterification inherently reduces BDA yield (<5%) due to methanol’s nucleophilicity being lower than water, minimizing acrylate addition to HBA [9] [10].

Solvent-Free and Green Chemistry Approaches in Industrial Synthesis

Eliminating solvents reduces VOC emissions, separation energy, and fire risks. Recent innovations include:

Solvent-Free Transesterification: Using dioctyltin oxide at 90–100°C with inhibitor (phenothiazine), HBA yields reach 90% without cyclohexane. Methanol is removed under vacuum (50–100 mbar), minimizing polymerization. Catalyst recovery exceeds 98% via hot filtration [9].

Ionic Liquid-Mediated Synthesis: Imidazolium-based ionic liquids (e.g., [BMIM][PF₆]) serve as recyclable reaction media and acid scavengers. In tris(4-hydroxybutyl acrylate) phosphate synthesis, 1-methylimidazole sequesters HCl, forming an ionic liquid in situ while achieving 83% yield without solvents [6].

Process Intensification Technologies:

  • Reactive Distillation (RD): Combining reaction and separation in a column with catalytic packing (Amberlyst 15) enables 99.4% HBA purity at reduced energy use. BD is recycled from the top, while HBA/BDA mixture exits the bottom for further separation [5].
  • Pressure-Swing Distillation: Exploiting azeotrope composition shifts between BD/HBA mixtures at different pressures (1–10 bar) enables high-purity HBA recovery without extractive agents, critical for meeting <0.5% BDA specifications [2] [5].

Table 4: Green Chemistry Metrics for Solvent-Free HBA Processes

MetricSolvent-Based ProcessSolvent-Free Process
E-factor1.2–1.8 kg waste/kg product0.1–0.3 kg waste/kg product
Energy Intensity3.5–4.2 GJ/ton HBA2.0–2.8 GJ/ton HBA
VOC Emissions50–100 kg/ton HBA<5 kg/ton HBA
Catalyst RecyclabilityLimited (homogeneous)>10 cycles (heterogeneous)

Properties

CAS Number

51309-28-5

Product Name

4-Hydroxybutyl acrylate

IUPAC Name

4-hydroxybutyl prop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCO

Canonical SMILES

C=CC(=O)OCCCCO

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